2-Chloro-3-fluoro-5-iodopyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

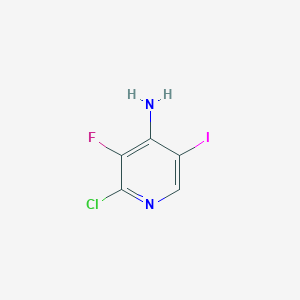

2-Chloro-3-fluoro-5-iodopyridin-4-amine is a heterocyclic organic compound that belongs to the pyridine family. It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to the pyridine ring, along with an amine group at the fourth position. This compound is of significant interest in various fields of chemical research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-iodopyridin-4-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of pyridine to introduce chlorine, fluorine, and iodine atoms at specific positions. The amine group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-3-fluoro-5-iodopyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Pharmaceuticals

2-Chloro-3-fluoro-5-iodopyridin-4-amine serves as a crucial intermediate in the synthesis of various therapeutic agents. Its applications include:

- Kinase Inhibitors : This compound is involved in the synthesis of kinase inhibitors, which are vital in cancer therapy due to their ability to interfere with cellular signaling pathways.

- Neurological Drugs : It plays a role in developing drugs targeting neurological pathways, potentially aiding in treating conditions such as Alzheimer's disease and Parkinson's disease.

Agrochemicals

In agrochemical research, this compound is utilized for:

- Herbicides and Pesticides : The compound is integral in synthesizing herbicides and pesticides that target specific biological pathways, enhancing their effectiveness while minimizing environmental impact.

Material Science

The compound's unique properties also find applications in material science:

- Organic Materials : It is used in developing novel organic materials with enhanced properties such as increased durability and improved chemical resistance.

Case Studies

-

Synthesis of Kinase Inhibitors :

- A study demonstrated that modifying the pyridine ring with various substituents, including this compound, resulted in compounds with potent kinase inhibition properties. This research highlights its importance in drug discovery processes aimed at treating cancer.

-

Development of Targeted Agrochemicals :

- Research focused on creating selective herbicides using derivatives of 2-chloro-3-fluoro-5-iodopyridin-4-amines showed significant efficacy against specific weed species while minimizing damage to crops. This case emphasizes its role in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-fluoro-5-iodopyridin-4-amine involves its interaction with various molecular targets. The presence of halogen atoms and the amine group allows it to participate in multiple pathways, including:

Binding to Enzymes: The compound can inhibit or activate specific enzymes by binding to their active sites.

Interaction with DNA: It can intercalate into DNA, affecting replication and transcription processes.

Signal Transduction: The compound may modulate signal transduction pathways by interacting with receptors and other proteins.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-5-iodopyridin-4-amine

- 3-Fluoro-4-iodopyridin-2-amine

- 2-Chloro-3-fluoro-4-aminopyridine

Uniqueness

2-Chloro-3-fluoro-5-iodopyridin-4-amine is unique due to the specific arrangement of halogen atoms and the amine group on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specialized applications in research and industry.

Actividad Biológica

2-Chloro-3-fluoro-5-iodopyridin-4-amine (CAS No. 1801841-62-2) is a halogenated pyridine derivative that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. This compound's unique structure, featuring multiple halogen substituents, contributes to its biological activity and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C5H3ClFNI |

| Molecular Weight | 272.45 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not available |

| Structure | Structure |

The biological activity of this compound is largely attributed to its ability to act as both a nucleophile and an electrophile due to the presence of the amine group and halogen atoms. This dual functionality allows the compound to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The amine group can donate lone pairs to form carbon-nitrogen bonds, crucial for synthesizing heterocyclic compounds.

- Electrophilic Reactions : The halogens can engage in electrophilic aromatic substitutions, enhancing the compound's reactivity towards biological targets.

- Coupling Reactions : It can couple with other aromatic compounds, leading to the formation of complex structures with potential biological activity.

Applications in Pharmaceuticals

In pharmaceutical research, this compound is primarily used as an intermediate in synthesizing various therapeutic agents. Notably:

- Kinase Inhibitors : The compound plays a role in developing kinase inhibitors that are vital in cancer treatment due to their ability to modulate signaling pathways involved in cell proliferation.

Case Study: Kinase Inhibitors

A study investigated the synthesis of a series of kinase inhibitors using this compound as a key intermediate. These inhibitors demonstrated significant activity against various cancer cell lines, showcasing the compound's potential in targeted cancer therapies .

Agrochemical Applications

In agrochemistry, this compound is utilized for developing herbicides and pesticides. Its structural features allow it to interact with specific biological pathways in pests, enhancing the efficacy and specificity of agrochemical formulations.

Research Findings

Recent studies have highlighted the compound's diverse biological activities:

- Antimicrobial Activity : Research indicated that derivatives of this compound exhibited antimicrobial properties against several bacterial strains.

- Neuropharmacological Effects : Some studies have explored its potential in developing drugs targeting neurological pathways, suggesting a role in treating neurodegenerative diseases .

Propiedades

IUPAC Name |

2-chloro-3-fluoro-5-iodopyridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFIN2/c6-5-3(7)4(9)2(8)1-10-5/h1H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLXSRTXYRGAHOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFIN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.